Indole Linkage Position Dictates CDK4/6 Inhibitory Potency: 3‑yl vs. 2‑yl Isomers
In a series of indolyl‑1,2,4‑triazole derivatives, the 3‑yl‑linked scaffold (represented by compound Vf) exhibited IC₅₀ values of 2.91 µM (MCF‑7) and 1.914 µM (MDA‑MB‑231), outperforming the 2‑yl‑linked analog (compound Vg) against MDA‑MB‑231 cells (3.479 µM) [REFS‑1]. Although the 3‑yl‑linked parent amine itself was not directly assayed, the trend demonstrates that 3‑yl attachment confers superior anti‑proliferative activity in triple‑negative breast cancer models compared to the 2‑yl isomer.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MDA‑MB‑231 breast cancer cells |
|---|---|
| Target Compound Data | 2.91 µM (3‑yl‑linked derivative Vf) |
| Comparator Or Baseline | 3.479 µM (2‑yl‑linked derivative Vg); Staurosporine reference: 4.385 µM |
| Quantified Difference | 3‑yl derivative Vf is 1.8‑fold more potent than 2‑yl derivative Vg |
| Conditions | MTT assay, 48‑h exposure, MDA‑MB‑231 triple‑negative breast cancer cell line |
Why This Matters
Procurement of the 3‑yl building block enables synthesis of derivatives with consistently higher potency in triple‑negative breast cancer assays, a differentiation that the 2‑yl isomer cannot match.
- [1] Ghobish, S. A.; Mohamed, K. O.; Farag, N.; Farag, D. B. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Med. Chem. 2024, 15, 293-308. View Source
